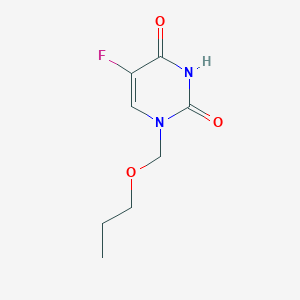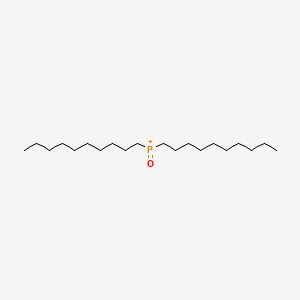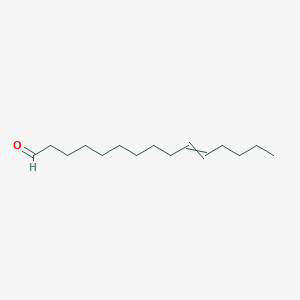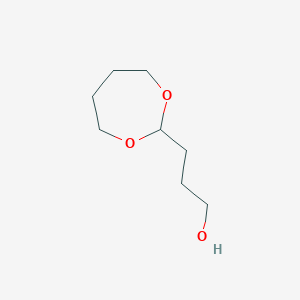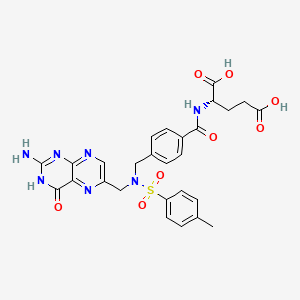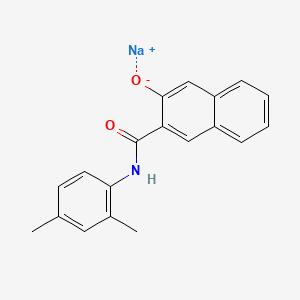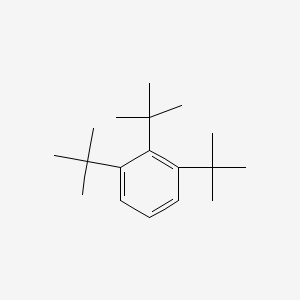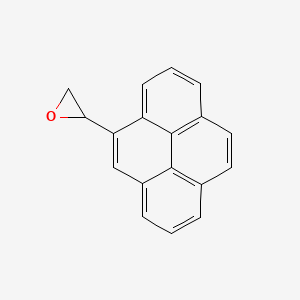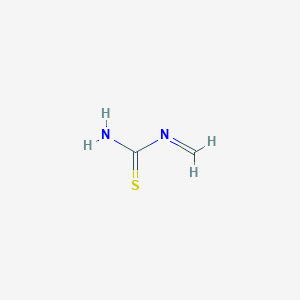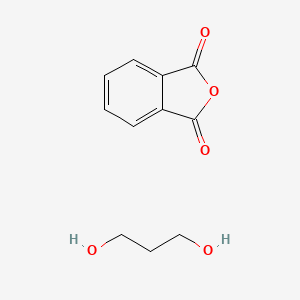
2-Benzofuran-1,3-dione;propane-1,3-diol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Benzofuran-1,3-dione;propane-1,3-diol is a compound that combines the structural features of benzofuran and propane-1,3-diol Benzofuran is a heterocyclic organic compound that consists of a fused benzene and furan ring, while propane-1,3-diol is a three-carbon diol with hydroxyl groups on the first and third carbon atoms
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Benzofuran-1,3-dione typically involves the reaction of furan and maleic anhydride through a Diels-Alder cycloaddition followed by dehydration. The Diels-Alder reaction between furan and maleic anhydride is carried out at room temperature under solvent-free conditions, yielding oxanorbornene dicarboxylic anhydride. The dehydration of this intermediate is then performed using mixed-sulfonic carboxylic anhydrides in methanesulfonic acid, resulting in the formation of 2-Benzofuran-1,3-dione .
Industrial Production Methods
Industrial production of 2-Benzofuran-1,3-dione can be achieved through similar synthetic routes, with optimizations for large-scale production. The use of biomass-derived furan and maleic anhydride offers a renewable approach to producing this compound .
Chemical Reactions Analysis
Types of Reactions
2-Benzofuran-1,3-dione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different derivatives.
Reduction: Reduction reactions can lead to the formation of dihydro derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can occur on the benzofuran ring.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions vary depending on the desired product but typically involve controlled temperatures and specific solvents.
Major Products
The major products formed from these reactions include various substituted benzofuran derivatives, which can have different functional groups attached to the benzofuran ring or the propane-1,3-diol moiety.
Scientific Research Applications
2-Benzofuran-1,3-dione has a wide range of applications in scientific research:
Chemistry: It is used as a precursor for the synthesis of more complex organic compounds.
Industry: It is used in the production of polymers and other industrial chemicals.
Mechanism of Action
The mechanism of action of 2-Benzofuran-1,3-dione and its derivatives involves interactions with various molecular targets and pathways. For example, some derivatives may inhibit specific enzymes or interact with cellular receptors, leading to their biological effects. The exact mechanism can vary depending on the specific derivative and its target.
Comparison with Similar Compounds
Similar Compounds
Phthalic Anhydride: Similar in structure but lacks the propane-1,3-diol moiety.
Maleic Anhydride: Another related compound used in the synthesis of 2-Benzofuran-1,3-dione.
Benzofuran Derivatives: Various benzofuran derivatives with different functional groups.
Properties
CAS No. |
68155-85-1 |
|---|---|
Molecular Formula |
C11H12O5 |
Molecular Weight |
224.21 g/mol |
IUPAC Name |
2-benzofuran-1,3-dione;propane-1,3-diol |
InChI |
InChI=1S/C8H4O3.C3H8O2/c9-7-5-3-1-2-4-6(5)8(10)11-7;4-2-1-3-5/h1-4H;4-5H,1-3H2 |
InChI Key |
HNOVEUKWUAUBLQ-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)C(=O)OC2=O.C(CO)CO |
Related CAS |
68155-85-1 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



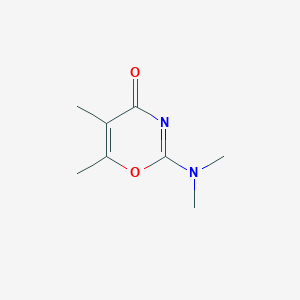
![Benzoic acid, 4-chloro-3-[[2-[3,5-dioxo-1-phenyl-2-(phenylmethyl)-1,2,4-triazolidin-4-yl]-4,4-dimethyl-1,3-dioxopentyl]amino]-, 2-(dodecyloxy)-1-methyl-2-oxoethyl ester](/img/structure/B14458639.png)
